molecular formula C13H13BrFNS B1462488 (5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine CAS No. 1007579-04-5

(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine

Cat. No. B1462488
CAS RN: 1007579-04-5
M. Wt: 314.22 g/mol
InChI Key: AZLPVTRAHQUOSU-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine, commonly referred to as 5-Bromo-2-methylfluoroethylthiophen-3-amine, is a chemical compound that has been the subject of scientific research in recent years. It is a derivative of thiophen, an aromatic heterocyclic compound, and is used in a variety of applications, including as a reagent in organic synthesis and as a drug candidate in the field of medicinal chemistry.

Scientific Research Applications

Quantum Theory and Molecular Interaction Studies

A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds with bromo and fluoro substitutions, utilized quantum theory of atoms-in-molecules (QTAIM) and PIXEL method to characterize intra- and intermolecular interactions. These approaches offer insights into the non-covalent interactions critical for the stability of crystal structures, which could be relevant for designing molecules with desired properties, including those similar to "(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine" (El-Emam et al., 2020).

Antimicrobial Activity

Sharma et al. (2022) explored the antibacterial and antifungal activities of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones. This study demonstrates the potential of bromothiophene derivatives in developing new antimicrobial agents, suggesting that compounds like "(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine" could be investigated for similar biological applications (Sharma et al., 2022).

Antioxidant Activity

Althagafi (2022) investigated the antioxidant activities of novel derivatives, including 5-bromothiophene compounds. The study highlighted compounds incorporating thiazole rings showing significant antioxidant activity, which points to the potential of bromothiophene derivatives, possibly including "(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine", in antioxidant applications (Althagafi, 2022).

Synthesis and Functional Studies

The research into the synthesis of novel compounds and their functional analysis, such as the work by Zhao et al. (2020) on domino reactions for synthesizing difluoroethyl-containing compounds, demonstrates the broader applicability of methodologies that could be relevant for synthesizing and studying "(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine" and its derivatives for various applications including as potential pesticides or bioactive molecules (Zhao et al., 2020).

properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNS/c14-13-5-4-12(17-13)9-16-7-6-10-2-1-3-11(15)8-10/h1-5,8,16H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLPVTRAHQUOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCNCC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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